

5-Bromonaphthalen-1-OL chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromonaphthalen-1-OL**

Cat. No.: **B1590002**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromonaphthalen-1-ol**: Structure, Synthesis, and Applications

Introduction

5-Bromonaphthalen-1-ol, also known as 5-bromo-1-naphthol, is a substituted naphthalene derivative of significant interest in medicinal chemistry and materials science. Its rigid bicyclic aromatic core, functionalized with both a nucleophilic hydroxyl group and a synthetically versatile bromine atom, makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of **5-Bromonaphthalen-1-ol**, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and inherent properties.

Molecular Structure

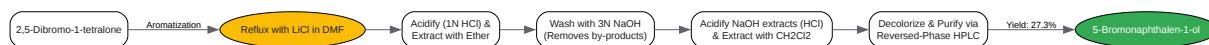
5-Bromonaphthalen-1-ol consists of a naphthalene ring system where a hydroxyl (-OH) group is attached at the C1 position and a bromine (Br) atom is at the C5 position. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the aromatic scaffold dictates its reactivity and electronic properties.

Caption: Chemical structure of **5-Bromonaphthalen-1-ol**.

Physicochemical Data

A summary of the key physicochemical properties of **5-Bromonaphthalen-1-ol** is presented in the table below. These parameters are crucial for designing experimental conditions, including solvent selection and purification strategies.

Property	Value	Source
CAS Number	52927-23-8	[1]
Molecular Formula	C ₁₀ H ₇ BrO	[1]
Molecular Weight	223.07 g/mol	[1] [2]
SMILES	C1=CC2=C(C=CC=C2Br)C(=C1)O	
pKa	8.93 ± 0.40 (Predicted)	[1]
Storage	Inert atmosphere, room temperature	[2]


Synthesis of 5-Bromonaphthalen-1-ol

The synthesis of **5-Bromonaphthalen-1-ol** presents a regioselectivity challenge. The naphthalene core has multiple positions susceptible to electrophilic attack, and the directing effects of the hydroxyl group must be carefully managed to achieve the desired 5-bromo substitution pattern. Several synthetic strategies have been developed, each with distinct advantages and mechanistic underpinnings.

Synthesis from 2,5-Dibromo-1-tetralone

One of the more complex but regioselective methods involves the aromatization of a brominated tetralone precursor.[\[3\]](#) This multi-step approach provides good control over the final substitution pattern, albeit with a moderate overall yield.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromonaphthalen-1-ol** from 2,5-Dibromo-1-tetralone.

Experimental Protocol:

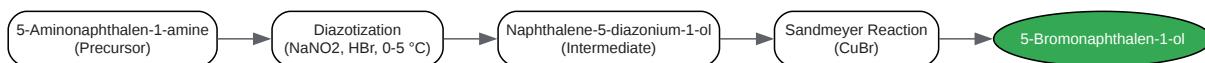
- Aromatization: 2,5-Dibromo-1-tetralone is heated to reflux (155°C) with lithium chloride (LiCl) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The reaction is monitored by HPLC until the starting material is consumed (typically within 30 minutes).[3]
- Workup and Extraction: The reaction mixture is cooled and diluted with 1N HCl. The aqueous phase is then extracted multiple times with diethyl ether.[3]
- Purification: The combined ether layers are extracted with 3N NaOH to separate the phenolic product from non-naphthol by-products. The basic aqueous extracts are then combined, acidified to pH 1 with concentrated HCl, and the product is extracted into dichloromethane.[3]
- Final Isolation: The dichloromethane solution is decolorized with activated carbon. The final purification is achieved by preparative reversed-phase HPLC to separate the desired 5-bromo-1-naphthol from its 7-bromo isomer, yielding a white solid.[3]

Causality and Insights: The use of LiCl in DMF at high temperatures facilitates an elimination reaction, leading to the aromatization of the tetralone ring. The key challenge in this synthesis is the separation of the isomeric products, 5-bromo-1-naphthol and 7-bromo-1-naphthol, which necessitates chromatographic purification.[3]

Electrophilic Bromination of 1-Naphthol

The direct bromination of 1-naphthol is the most straightforward approach conceptually. However, it is complicated by the powerful activating and ortho-, para-directing nature of the hydroxyl group. This often leads to a mixture of products.

Reaction Challenges:


- **Regioselectivity:** The hydroxyl group strongly directs electrophilic attack to the C2 and C4 positions. This makes the formation of 4-bromo-1-naphthol a significant competing reaction. [4]
- **Polybromination:** The activated naphthalene ring is susceptible to further bromination, leading to the formation of dibromo- and tribromo-derivatives.[5]

Studies on the bromination of 1-naphthol in aqueous solution have shown the formation of a benzo-4-bromo-2,5-cyclohexadienone intermediate, which then enolizes to 4-bromo-1-naphthol.[4] Achieving selective bromination at the C5 position requires specialized conditions or protecting group strategies that are not straightforward.

Sandmeyer Reaction from 5-Aminonaphthalen-1-ol

A highly reliable and regioselective method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[6][7][8] This reaction proceeds via the diazotization of a primary aromatic amine, followed by displacement of the resulting diazonium salt with a halide using a copper(I) salt catalyst.

Conceptual Synthesis Pathway:

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for the synthesis of **5-Bromonaphthalen-1-ol** via the Sandmeyer reaction.

Mechanistic Rationale:

- **Diazotization:** The starting material, 5-aminonaphthalen-1-amine, would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8]
- **Radical-Nucleophilic Aromatic Substitution:** The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer from the copper(I)

catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[7][8]

This method is advantageous because the position of the bromine atom is unambiguously defined by the position of the amine group in the starting material. While a specific protocol for **5-Bromonaphthalen-1-ol** was not found in the provided search results, the successful application of the Sandmeyer reaction for the synthesis of the related 5-bromo-2-naphthol from 5-amino-2-naphthol strongly supports its viability.[9]

Applications in Research and Drug Development

The unique arrangement of functional groups in **5-Bromonaphthalen-1-ol** makes it a valuable scaffold in several areas of chemical and pharmaceutical research.

Ligand for Peroxisome Proliferator-Activated Receptors (PPARs)

5-Bromonaphthalen-1-ol has been identified as a ligand that binds to the intracellular nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR α). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell proliferation, and differentiation. As such, they are important drug targets for the treatment of metabolic disorders like dyslipidemia and type 2 diabetes. The ability of **5-Bromonaphthalen-1-ol** to bind to PPAR α makes it a useful tool for studying the physiological function of this receptor and a potential starting point for the design of new therapeutic agents.

Intermediate in Organic Synthesis

The true value of **5-Bromonaphthalen-1-ol** for many researchers lies in its role as a versatile synthetic intermediate.[10]

- **Cross-Coupling Reactions:** The bromine atom at the C5 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination could be employed to introduce a wide range of nitrogen-containing substituents, a common strategy in the synthesis of pharmaceuticals.[11]

- Functionalization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups. For example, it can be alkylated to form an ether, as demonstrated in the synthesis of 5-bromo-1-methoxymethoxy naphthalene.[12] This protects the hydroxyl group or modulates the electronic properties of the molecule for subsequent reactions.

The dual functionality of **5-Bromonaphthalen-1-ol** allows for sequential and site-selective modifications, providing a powerful platform for building molecular complexity and accessing novel chemical entities for drug discovery and materials science.

Conclusion

5-Bromonaphthalen-1-ol is a compound whose strategic importance is derived from its specific substitution pattern. While its direct synthesis can be challenging due to regioselectivity issues, methods such as the aromatization of tetralone precursors or the Sandmeyer reaction from the corresponding amine offer reliable, albeit sometimes complex, routes to the pure compound. Its demonstrated activity as a PPAR α ligand and its broad utility as a bifunctional building block in advanced organic synthesis underscore its value to the scientific community. For researchers in drug development, **5-Bromonaphthalen-1-ol** represents a key starting material for the exploration of new chemical space in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 52927-23-8|5-Bromonaphthalen-1-ol|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-1-naphthol | 52927-23-8 [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 45. The bromination of 1 : 5-dihydroxy- and 1 : 5-diacetoxy-naphthalene, 5-methoxy-1-naphthol, and 1 : 5-dimethoxynaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Iscollege.ac.in [Iscollege.ac.in]
- 8. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromonaphthalen-1-amine CAS 4766-33-0|RUO [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [5-Bromonaphthalen-1-OL chemical structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590002#5-bromonaphthalen-1-ol-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com